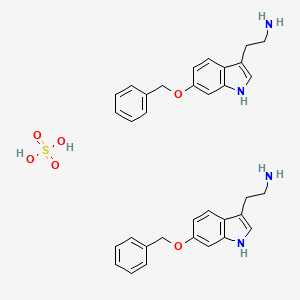
Impurity C of Alfacalcidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pre-Alfacalcidol PTAD Adduct is a biochemical compound used primarily in proteomics research. It is an impurity of alfacalcidol, a synthetic analog of Vitamin D3. The molecular formula of pre-Alfacalcidol PTAD Adduct is C35H49N3O4, and it has a molecular weight of 575.78 . This compound is known for its role in mediating intestinal calcium absorption and bone calcium metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pre-Alfacalcidol PTAD Adduct is synthesized through a [4 + 2] cycloaddition reaction of C-aryl ketenimines with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) as a synthetic equivalent of dinitrogen. This reaction produces 1,2,4-triazolo[1,2-a]cinnolines with a pendant triazolidindione group by means of a Diels-Alder/ene sequence. The treatment of such adducts with potassium hydroxide affords 3-aminocinnolines.
Industrial Production Methods
Industrial production of pre-Alfacalcidol PTAD Adduct involves cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000. The production capacity ranges from kilograms to metric tons, ensuring high-quality batches for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Pre-Alfacalcidol PTAD Adduct undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving pre-Alfacalcidol PTAD Adduct include PTAD, potassium hydroxide, and m-chloroperbenzoic acid. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired chemical transformations.
Major Products Formed
Applications De Recherche Scientifique
Pre-Alfacalcidol PTAD Adduct has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: Plays a role in studying calcium metabolism and bone health.
Medicine: Investigated for its potential therapeutic effects in conditions like hypocalcemia and osteoporosis.
Industry: Utilized in the production of high-purity chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of pre-Alfacalcidol PTAD Adduct involves its role as an impurity of alfacalcidol, which is a synthetic analog of Vitamin D3. Alfacalcidol is activated by the enzyme 25-hydroxylase in the liver to mediate its effects in the body, particularly in the kidneys and bones . This activation leads to the regulation of calcium homeostasis and bone metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alfacalcidol: A synthetic analog of Vitamin D3 used in the treatment of hypocalcemia and osteoporosis.
Doxercalciferol: Another synthetic analog of Vitamin D2 used in the treatment of secondary hyperparathyroidism.
Eldecalcitol: An analog of calcitriol with potent biological effects on bone diseases such as osteoporosis.
Uniqueness
Pre-Alfacalcidol PTAD Adduct is unique due to its specific chemical structure and its role as an impurity of alfacalcidol. Its ability to mediate intestinal calcium absorption and bone calcium metabolism makes it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C35H49N3O4 |
|---|---|
Poids moléculaire |
575.8 g/mol |
Nom IUPAC |
(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
InChI |
InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25-,28-,29+,30-,31+,32+,35-/m1/s1 |
Clé InChI |
PTIHYNIKYFVMFI-QLUNSSTRSA-N |
SMILES isomérique |
CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)C |
SMILES canonique |
CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
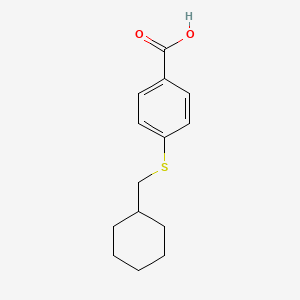
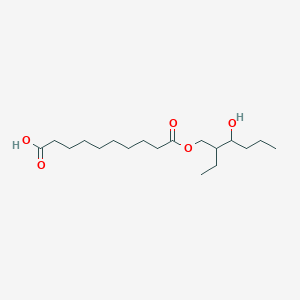
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
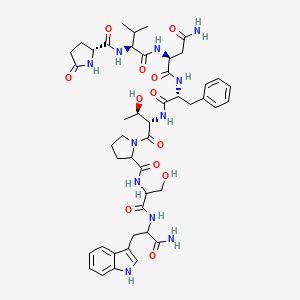
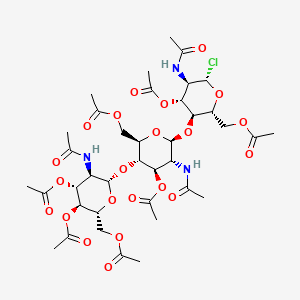
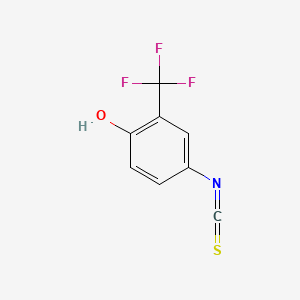
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)


